Spectroscopic Blueprint of (S)-2-benzylamino-3-phenyl-1-propanol: A Technical Guide for Drug Development Professionals
Spectroscopic Blueprint of (S)-2-benzylamino-3-phenyl-1-propanol: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic signature of (S)-2-benzylamino-3-phenyl-1-propanol, a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. As a derivative of the naturally occurring amino acid L-phenylalanine, this compound and its analogues are valuable chiral building blocks. Accurate spectroscopic characterization is paramount for ensuring chemical identity, purity, and stereochemical integrity during drug discovery and development processes.
Due to the limited availability of a complete, publicly accessible set of experimental spectra for this specific molecule, this document adopts a predictive and comparative approach. By dissecting the molecule into its fundamental components—the L-phenylalaninol backbone and the N-benzyl group—and drawing on established spectroscopic principles and data from closely related compounds, we can construct a reliable and scientifically-grounded spectroscopic profile. This guide is designed to empower researchers to identify, verify, and quantify (S)-2-benzylamino-3-phenyl-1-propanol with a high degree of confidence.
Molecular Structure and Key Spectroscopic Features
(S)-2-benzylamino-3-phenyl-1-propanol, also known as N-benzyl-L-phenylalaninol, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The structure includes a primary alcohol, a secondary amine, a chiral center, and two phenyl rings. Each of these features will be interrogated using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of (S)-2-benzylamino-3-phenyl-1-propanol.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For (S)-2-benzylamino-3-phenyl-1-propanol, we expect distinct signals for the aromatic protons, the aliphatic backbone protons, and the exchangeable protons of the alcohol and amine groups.
Predicted ¹H NMR Data
The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are summarized below. These predictions are based on the analysis of L-phenylalaninol and various N-benzylated compounds.[1][2]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |
| Phenyl (C₆H₅-CH₂) | 7.15 - 7.35 | Multiplet (m) | 5H | Standard aromatic region for a monosubstituted benzene ring. |
| Phenyl (N-CH₂-C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl group, similar to the other phenyl ring. |
| Benzyl CH₂ (N-CH₂) | 3.70 - 3.90 | AB quartet or Singlet (s) | 2H | Methylene protons adjacent to nitrogen and a phenyl group. May appear as a singlet or a resolved AB quartet depending on chirality and solvent. |
| CH₂OH | 3.45 - 3.65 | Doublet of doublets (dd) | 2H | Diastereotopic protons adjacent to a chiral center, coupled to the CH proton. |
| CH (chiral center) | 2.90 - 3.10 | Multiplet (m) | 1H | Complex multiplet due to coupling with adjacent CH₂ protons on both sides. |
| CH₂-Ph | 2.60 - 2.80 | Doublet of doublets (dd) | 2H | Diastereotopic protons coupled to the chiral center's CH proton. |
| OH and NH | Variable | Broad singlet (br s) | 2H | Exchangeable protons; chemical shift is concentration and solvent dependent. Will disappear upon D₂O exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-benzylamino-3-phenyl-1-propanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the OH and NH protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the identity of the OH and NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton coupling relationships and confirm assignments.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the spectrum, and integrate the signals to determine the relative proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data
The predicted chemical shifts are based on data from related structures like N-benzoyl-L-phenylalaninol and L-phenylalaninol, with adjustments for the electronic effects of the N-benzyl group.[3][4]
| Carbon Assignment | Predicted δ (ppm) | Justification |
| Aromatic C (quaternary) | 138 - 141 | Attachment points of the alkyl chains to the phenyl rings. |
| Aromatic CH | 126 - 130 | Standard range for benzene ring carbons. Multiple signals are expected. |
| CH₂OH | 63 - 67 | Aliphatic carbon attached to an oxygen atom. |
| CH (chiral center) | 58 - 62 | Carbon attached to the nitrogen and part of the main chain. |
| Benzyl CH₂ (N-CH₂) | 52 - 56 | Carbon of the methylene bridge in the benzyl group. |
| CH₂-Ph | 38 - 42 | Aliphatic carbon adjacent to the phenyl ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.
-
Instrumentation: Use a high-field NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in DEPT spectra.[5]
-
-
Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum showing chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
The expected IR absorption frequencies are derived from characteristic group frequencies and data from similar molecules.[6][7][8]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Alcohol |
| 3100 - 3400 (medium) | N-H stretch | Secondary Amine |
| 3000 - 3100 (medium) | C-H stretch | Aromatic |
| 2850 - 3000 (medium) | C-H stretch | Aliphatic (CH, CH₂) |
| 1450 - 1600 (medium) | C=C stretch | Aromatic Ring |
| 1050 - 1250 (strong) | C-N stretch | Amine |
| 1000 - 1200 (strong) | C-O stretch | Primary Alcohol |
| 690 - 770 (strong) | C-H out-of-plane bend | Monosubstituted Benzene |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquid/Solution: If the sample is a low-melting solid or oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) that has minimal interference in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or pure solvent. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For (S)-2-benzylamino-3-phenyl-1-propanol, we can predict the molecular ion and key fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular formula is C₁₆H₁₉NO, giving a molecular weight of 241.33 g/mol .
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |
| 241 | [C₁₆H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 210 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group via alpha-cleavage. |
| 150 | [C₁₀H₁₂N]⁺ | Cleavage of the bond between the chiral carbon and the phenyl-CH₂ group. |
| 132 | [C₉H₁₀N]⁺ | Benzylic cleavage of the N-benzyl group with rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. This is often a very stable and abundant fragment. |
Key Fragmentation Pathways
The primary fragmentation pathways are initiated by the ionization of a lone pair electron on the nitrogen or oxygen atom. The most common cleavages occur at bonds beta to these heteroatoms (alpha-cleavage relative to the functional group). Benzylic cleavage is also highly favored due to the stability of the resulting benzyl or tropylium cation.
Caption: Predicted major fragmentation pathways for (S)-2-benzylamino-3-phenyl-1-propanol in Mass Spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a non-volatile solid, direct infusion via a solids probe or after dissolution in a suitable solvent might be used. For analysis coupled with a separation technique, Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) would be appropriate.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields a strong signal for the protonated molecule [M+H]⁺ (m/z 242).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (S)-2-benzylamino-3-phenyl-1-propanol. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure, assess the purity, and ensure the integrity of this important chiral building block. While the data presented is predictive, it is grounded in fundamental spectroscopic principles and comparative analysis of closely related structures, offering a reliable blueprint for experimental work in the fields of drug discovery and chemical development.
References
-
PubChem. N-Benzoyl-L-phenylalaninol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Partial 1H NMR spectra of L1+(L)-phenylalaninol. Available from: [Link]
-
SpectraBase. (S)-2-[(2-Iodobenzoyl)amino]-3-phenyl-1-propanol. Available from: [Link]
-
ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. Available from: [Link]
-
PubChem. phenylalaninol, (R)-. National Center for Biotechnology Information. Available from: [Link]
-
Pearson. The standard 13C NMR spectrum of phenyl propanoate is shown here. Available from: [Link]
-
NIST. Benzenemethanamine, N-phenyl-. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. DL-Phenylalaninol | C9H13NO | CID 76652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzoyl-L-phenylalaninol | C16H17NO2 | CID 852848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzenemethanamine, N-phenyl- [webbook.nist.gov]
